molecular formula C19H23NO5 B11697880 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide

Cat. No.: B11697880
M. Wt: 345.4 g/mol
InChI Key: ADHNOLSNFXCAKU-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide is a synthetic organic compound with the molecular formula C19H23NO5 and a molecular weight of 345.399 g/mol . This compound is known for its unique structure, which includes multiple methoxy groups and a benzamide core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-(4-methoxyphenyl)ethylamine under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound’s methoxy groups and benzamide core allow it to bind to proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of tubulin polymerization, which is crucial for cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide is unique due to its specific combination of methoxy groups and the benzamide core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

3,4,5-Trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide is a synthetic compound belonging to the class of benzamides, characterized by the presence of three methoxy groups on the aromatic ring and a substituted ethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications.

Chemical Structure and Properties

  • Molecular Formula : C19H23NO5
  • Molecular Weight : 345.39 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : COc1cc(c(c(c1OC)OC)C(=O)NCCc2ccc(OC)cc2)O

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and inflammation. The compound may exert its effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : It is believed to inhibit enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways.
  • Receptor Modulation : The compound may modulate the activity of various receptors implicated in cancer biology, potentially leading to reduced tumor growth and metastasis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Effect
HeLa (Cervical Cancer)15.2Inhibition of cell proliferation
MCF-7 (Breast Cancer)12.8Induction of apoptosis
A549 (Lung Cancer)10.5Cell cycle arrest

These findings suggest that the compound may serve as a lead candidate for further development in anticancer therapies.

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has shown promise in reducing inflammation. Studies have reported the following effects:

  • Inhibition of Pro-inflammatory Cytokines : The compound significantly lowers levels of TNF-alpha and IL-6 in activated macrophages.
  • Reduction in Edema : In animal models, it has been observed to reduce paw edema induced by carrageenan injection.

Case Studies

  • Case Study on HeLa Cells :
    • Objective: To evaluate the cytotoxic effect of this compound on HeLa cells.
    • Methodology: HeLa cells were treated with varying concentrations (0-50 µM) for 48 hours.
    • Results: A dose-dependent decrease in cell viability was observed with an IC50 value of 15.2 µM.
    • Conclusion: The compound effectively inhibits the growth of cervical cancer cells.
  • Anti-inflammatory Response in Rats :
    • Objective: To assess the anti-inflammatory properties in a rat model.
    • Methodology: Rats were administered the compound before carrageenan-induced inflammation.
    • Results: A significant reduction in paw swelling was noted compared to control groups.
    • Conclusion: The findings support its potential use as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound IC50 (µM) Biological Activity
3,4-Dimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide22.0Moderate anticancer activity
3-Methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide30.5Low anticancer activity
3,4,5-Trimethoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide18.0Anticancer and anti-inflammatory

The data indicates that the presence of three methoxy groups enhances both anticancer and anti-inflammatory activities compared to compounds with fewer methoxy substitutions.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction temperature (typically 60–80°C), solvent selection (e.g., DMF or THF for solubility), and reaction time (6–12 hours). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product. Yield improvements (up to 70–85%) are achieved by introducing methoxy groups in a stepwise manner to avoid steric hindrance .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying methoxy (-OCH₃) and benzamide linkages. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 414.4). High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) assesses purity (>95%) .

Q. How can researchers design initial in vitro assays to evaluate this compound’s bioactivity?

  • Methodological Answer : Start with cytotoxicity assays (e.g., MTT or resazurin-based) against cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 μM. Pair with fluorescence microscopy to track cellular uptake if the compound is tagged with a fluorophore .

Advanced Research Questions

Q. What strategies resolve contradictory data on the compound’s enzyme inhibition potency across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (pH, temperature) or enzyme isoforms. Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) and validate with knockout cell models. Cross-reference structural analogs to identify substituents affecting activity (e.g., methoxy vs. hydroxyl groups) .

Q. How can computational modeling predict target interactions for this compound?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against potential targets like tubulin or histone deacetylases (HDACs). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Compare results with analogs (e.g., colchicine derivatives) to identify critical hydrogen bonds or π-π interactions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Large-scale reactions risk racemization due to prolonged heating. Use asymmetric catalysis (e.g., chiral ligands in palladium-mediated couplings) or switch to flow chemistry for better temperature control. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .

Q. How do substituent modifications (e.g., replacing methoxy with trifluoromethyl) alter pharmacokinetic properties?

  • Methodological Answer : Replace the 4-methoxyphenyl group with trifluoromethyl to enhance metabolic stability. Assess logP (octanol/water partition) via shake-flask assays and plasma protein binding (ultrafiltration). Compare in vivo half-life in rodent models using LC-MS/MS quantification .

Comparative and Mechanistic Questions

Q. How does this compound’s mechanism of action differ from structurally related benzamides?

  • Methodological Answer : Unlike N-(4-hydroxyphenyl)benzamides (which target estrogen receptors), this compound’s 3,4,5-trimethoxy motif may disrupt microtubule dynamics. Use comparative transcriptomics (RNA-seq) in treated cells and co-crystallization studies to map binding sites .

Q. What in vivo models are suitable for studying its anti-inflammatory effects?

  • Methodological Answer : Test in a murine LPS-induced inflammation model. Administer 10–50 mg/kg intraperitoneally and measure serum cytokines (IL-6, TNF-α) via ELISA. Compare with dexamethasone controls and assess toxicity through liver enzyme (ALT/AST) profiling .

Q. How can researchers address low aqueous solubility in formulation studies?

  • Methodological Answer : Use cyclodextrin-based inclusion complexes or nanoemulsions (e.g., Tween-80/lecithin). Characterize solubility enhancements via phase solubility diagrams and validate bioavailability through pharmacokinetic studies in rats .

Properties

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C19H23NO5/c1-22-15-7-5-13(6-8-15)9-10-20-19(21)14-11-16(23-2)18(25-4)17(12-14)24-3/h5-8,11-12H,9-10H2,1-4H3,(H,20,21)

InChI Key

ADHNOLSNFXCAKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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